Product packaging for 6-Fluoro-5-isopropoxynicotinaldehyde(Cat. No.:CAS No. 1289040-12-5)

6-Fluoro-5-isopropoxynicotinaldehyde

Cat. No.: B3229513
CAS No.: 1289040-12-5
M. Wt: 183.18 g/mol
InChI Key: ODMQOUGQMITDQH-UHFFFAOYSA-N
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Description

6-Fluoro-5-isopropoxynicotinaldehyde is a fluorinated and alkoxylated nicotinaldehyde derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive aldehyde functional group that allows for further chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, such as pharmaceutical candidates and ligands. The fluorine atom and isopropoxy group at the 5-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the pharmacokinetic profile of lead compounds. Supplied as a high-purity material, it is an essential building block for researchers developing new active pharmaceutical ingredients (APIs) and other fine chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Note: The specific applications, research value, and mechanism of action for this particular compound are not detailed in the available sources and should be verified through scientific literature or experimental data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B3229513 6-Fluoro-5-isopropoxynicotinaldehyde CAS No. 1289040-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-5-propan-2-yloxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(2)13-8-3-7(5-12)4-11-9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMQOUGQMITDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Fluoro 5 Isopropoxynicotinaldehyde

Retrosynthetic Analysis and Key Disconnections for 6-Fluoro-5-isopropoxynicotinaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the aldehyde group and the carbon-oxygen and carbon-fluorine bonds of the substituents.

Strategies for Constructing the Nicotinaldehyde Core

The formyl group (aldehyde) is a key functional handle. A primary retrosynthetic disconnection involves this group, suggesting a late-stage formylation of a suitably substituted pyridine (B92270) precursor. This can be achieved through several established methods, including the lithiation of a pyridine ring followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). pipzine-chem.com Alternatively, the oxidation of a corresponding hydroxymethyl or methyl group at the C3 position represents another viable pathway.

Another key consideration is the construction of the pyridine ring itself. While building the ring with the substituents already in place is possible, a more common and flexible approach involves the functionalization of a pre-existing pyridine core.

Regioselective Introduction of Fluorine and Isopropoxy Moieties

The regioselective introduction of the fluorine and isopropoxy groups onto the pyridine ring is a critical challenge. The substitution pattern suggests a strategy that leverages the directing effects of the substituents and the inherent reactivity of the pyridine ring.

A plausible disconnection strategy would involve the sequential introduction of the two groups. One approach is to start with a dihalopyridine and perform sequential nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, but it can also be introduced using specialized fluorinating agents. nih.gov

An alternative strategy involves the use of directed ortho-metalation. researchgate.netuwindsor.ca For instance, a pre-existing group on the pyridine ring can direct a strong base to deprotonate the adjacent position, creating a nucleophilic center that can then react with an electrophile to introduce one of the desired substituents. The order of introduction of the fluorine and isopropoxy groups would depend on the directing ability of the groups and the availability of starting materials. For example, an isopropoxy group could direct the ortho-lithiation for subsequent fluorination.

Conventional Synthetic Approaches to this compound

Based on the retrosynthetic analysis, several conventional multi-step synthetic routes can be proposed.

Multi-Step Synthesis from Readily Available Precursors

A likely synthetic route would commence with a commercially available dihalopyridine, such as 2,3-dichloropyridine (B146566) or 2,3-difluoropyridine.

Proposed Synthetic Sequence:

Nucleophilic Aromatic Substitution (SNAr): Starting with a 2,3-dihalopyridine, a regioselective SNAr reaction with sodium isopropoxide would likely favor substitution at the 2-position due to the electronic activation provided by the ring nitrogen. This would yield a 2-isopropoxy-3-halopyridine intermediate. The choice of halogen is crucial, as a fluorine atom at the 2-position would be highly activated towards nucleophilic attack. youtube.com

Introduction of the Second Substituent: If the starting material was 2-fluoro-3-chloropyridine, the first step would yield 2-isopropoxy-3-chloropyridine. The remaining chlorine could then be either displaced by fluorine using a high-temperature reaction with a fluoride (B91410) salt (e.g., KF) or transformed into another functional group. A more versatile approach would be to use a starting material like 2,6-dichloro-5-nitropyridine, where the nitro group can be later converted to the desired functionality.

Formylation: With the 6-fluoro-5-isopropoxypyridine core assembled, the final step would be the introduction of the aldehyde group at the 3-position. This can be achieved via a halogen-metal exchange of a 3-bromo or 3-iodopyridine (B74083) derivative, followed by reaction with DMF. pipzine-chem.com Alternatively, directed ortho-metalation of 2-fluoro-3-isopropoxypyridine could be employed. uwindsor.ca

The following table summarizes a potential synthetic approach:

StepReactionReagents and ConditionsIntermediate/Product
1Nucleophilic Aromatic Substitution2,6-Dichloropyridine, Sodium Isopropoxide, Isopropanol, Heat6-Chloro-2-isopropoxypyridine
2NitrationNitric Acid, Sulfuric Acid6-Chloro-2-isopropoxy-5-nitropyridine
3ReductionFe, Acetic Acid or H2, Pd/C5-Amino-6-chloro-2-isopropoxypyridine
4Sandmeyer ReactionNaNO2, HBF46-Chloro-5-fluoro-2-isopropoxypyridine
5Formylationn-BuLi, THF, -78 °C; then DMFThis compound

This is a hypothetical route based on established chemical principles.

Functional Group Interconversions and Protecting Group Strategies

Throughout the synthesis, functional group interconversions (FGIs) would be essential. For example, a nitro group can be reduced to an amine, which can then be converted to a fluorine atom via the Sandmeyer or Balz-Schiemann reaction. An aldehyde can be protected as an acetal (B89532) during a subsequent reaction step and then deprotected under acidic conditions.

Protecting groups might be necessary to prevent unwanted side reactions. For instance, if a formylation is to be performed via lithiation on a molecule that also contains another reactive site, that site would need to be temporarily blocked. The choice of protecting group is critical and must be compatible with the reaction conditions of the subsequent steps.

Modern and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For the synthesis of this compound, several modern approaches could be envisioned.

Flow Chemistry: Many of the proposed reaction steps, such as lithiation and nitration, involve highly reactive intermediates or hazardous reagents. Performing these reactions in a continuous flow reactor can significantly improve safety by minimizing the volume of hazardous material at any given time. Flow chemistry also allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purities.

Catalytic Methods: The use of transition-metal catalysis could offer more efficient routes. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce the isopropoxy group or the formyl group (via carbonylation). These methods often proceed under milder conditions than traditional SNAr or lithiation reactions.

Green Reagents and Solvents: The development of more environmentally benign reagents and the use of greener solvents are central to sustainable synthesis. For example, replacing hazardous solvents like DMF with safer alternatives would be a key goal. Additionally, enzymatic or biocatalytic methods, while still in their infancy for such complex molecules, could offer highly selective and environmentally friendly synthetic routes in the future.

The following table highlights potential modern and sustainable approaches:

Conventional MethodModern/Sustainable AlternativeAdvantages
Batch LithiationFlow Chemistry LithiationEnhanced safety, better control, improved scalability
Stoichiometric NitrationCatalytic Nitration / Flow NitrationReduced waste, milder conditions
Halogen-Metal ExchangePalladium-Catalyzed FormylationMilder conditions, better functional group tolerance

By integrating these modern methodologies, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Catalytic Strategies for C-F Bond Formation and Pyridine Functionalization

The construction of the this compound scaffold hinges on the precise introduction of a fluorine atom and an isopropoxy group, alongside the aldehyde functionality on the pyridine ring. Modern catalytic methods offer powerful tools to achieve this with high selectivity and efficiency.

Alternatively, a de novo synthesis of the fluorinated pyridine ring can be envisioned. Rhodium(III)-catalyzed C-H functionalization has emerged as a robust method for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Although not a direct synthesis of the target compound, this methodology highlights the potential of building the fluorinated pyridine core from acyclic precursors.

Another key transformation is the functionalization of the pyridine ring to introduce the isopropoxy and aldehyde groups. Nucleophilic aromatic substitution (SNAr) on a pre-fluorinated pyridine is a common and effective method. nih.govacs.org The high electronegativity of the fluorine atom activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group by isopropoxide. The aldehyde group could be introduced via various methods, including the oxidation of a corresponding alcohol or the reduction of a nitrile or ester.

A hypothetical catalytic cycle for a late-stage fluorination approach is depicted below:

Figure 1: Hypothetical Catalytic Cycle for Late-Stage C-H Fluorination

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 5 Isopropoxynicotinaldehyde

Reactivity Profile of the Aldehyde Functionalitywikipedia.orgmasterorganicchemistry.com

The aldehyde, or formyl group (-CHO), is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. masterorganicchemistry.comlibretexts.org Its reactivity is modulated by the electronic environment of the pyridine (B92270) ring.

The carbonyl carbon of the aldehyde is sp² hybridized and susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the formation of a new bond with the nucleophile, which changes the carbon's hybridization to sp³ and results in a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org

A prominent class of reactions involving the aldehyde functionality is condensation with primary amines to form Schiff bases, or imines. frontiersin.orgmdpi.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). The formation of fluorinated pyridine Schiff bases highlights this reactivity pattern. frontiersin.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactants This table is interactive. You can sort or filter the data.

Reactant Class Specific Example Product Type
Primary Amines Aniline Schiff Base (Imine)
Hydrazine Derivatives Hydrazine Hydrazone
Hydroxylamine Hydroxylamine Oxime
Alcohols Methanol Hemiacetal/Acetal (B89532)

The formyl group of 6-fluoro-5-isopropoxynicotinaldehyde can be readily oxidized or reduced, providing synthetic routes to other important functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation is a common step in the synthesis of various biologically relevant molecules. nih.gov Various oxidizing agents can achieve this, converting the formyl group into a carboxyl group (-COOH) to yield 6-fluoro-5-isopropoxynicotinic acid. The selective oxidation of aldehyde groups is a well-established synthetic strategy. researchgate.net

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, converting the aldehyde into a hydroxymethyl group (-CH₂OH). This reaction produces (6-fluoro-5-isopropoxypyridin-3-yl)methanol, a valuable synthetic intermediate.

Table 2: Transformation of the Formyl Group This table is interactive. You can sort or filter the data.

Transformation Reagent Class Resulting Functional Group Product Name
Oxidation Oxidizing Agents (e.g., KMnO₄, CrO₃) Carboxylic Acid (-COOH) 6-Fluoro-5-isopropoxynicotinic acid

Reactivity of the Pyridine Nucleuswikipedia.orgorganic-chemistry.org

The pyridine ring is an electron-deficient heterocycle, and its reactivity is further influenced by the attached functional groups. The fluoro, isopropoxy, and formyl groups each exert electronic effects that dictate the outcomes of substitution reactions.

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. The presence of the electron-withdrawing formyl group further enhances this reactivity. The fluorine atom at the C6 position is an excellent leaving group in SNAr reactions. ebyu.edu.trnih.gov This is due to fluorine's high electronegativity, which polarizes the C-F bond and stabilizes the intermediate formed upon nucleophilic attack (a Meisenheimer complex). nih.gov A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion under relatively mild, often base-catalyzed, conditions to form new substituted pyridine derivatives. nih.govnih.gov

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.comyoutube.com In this compound, the ring is further deactivated by the fluoro and formyl groups. Although the isopropoxy group is an activating, ortho-, para-director, its effect is likely overcome by the powerful deactivating effects of the ring nitrogen and the other substituents. youtube.com Therefore, electrophilic aromatic substitution is not a favored reaction pathway for this compound and would likely require harsh reaction conditions, if it proceeds at all. researchgate.netmasterorganicchemistry.com

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent position. baranlab.org The isopropoxy group is a recognized DMG. organic-chemistry.org

In the case of this compound, the aldehyde group is incompatible with strongly basic organolithium reagents and would need to be protected first (e.g., as a diethyl acetal). Following protection, the isopropoxy group can direct a strong base, such as n-butyllithium, to selectively deprotonate the C4 position of the pyridine ring. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents at the C4 position with high regioselectivity. organic-chemistry.orgyoutube.com

Transformations Involving the 5-Isopropoxy Substituent

The 5-isopropoxy group, an ether linkage on the pyridine ring, is a significant determinant of the molecule's reactivity profile. Its transformations can offer pathways to further functionalize the pyridine core.

Cleavage and Exchange Reactions of the Ether Linkage

The cleavage of aryl ethers is a common transformation in organic synthesis. For an electron-deficient ring system like pyridine, the cleavage of the C(aryl)-O bond of the isopropoxy group is a plausible reaction, though it often requires specific and sometimes harsh conditions.

Common reagents for the cleavage of aryl alkyl ethers include strong protic acids like HBr and HI, and Lewis acids such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃). The reaction with HBr or HI would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl group (an Sₙ2 pathway) or on the pyridine ring (a nucleophilic aromatic substitution pathway). Given the stability of the secondary carbocation that would be formed from the isopropyl group, an Sₙ1-type cleavage is also a possibility under strongly acidic conditions.

Exchange reactions, where the isopropoxy group is replaced by another alkoxy or aryloxy group, could potentially be achieved under basic conditions through a nucleophilic aromatic substitution (SₙAr) mechanism. However, the isopropoxy group is not a particularly good leaving group. For such a reaction to be feasible, activation of the ring towards nucleophilic attack is crucial. The presence of the electron-withdrawing aldehyde and the fluoro group, particularly the fluorine at a position ortho to the reaction center, would facilitate this type of transformation.

Stability and Lability Under Various Reaction Conditions

The stability of the 5-isopropoxy substituent is highly dependent on the reaction medium.

Acidic Conditions: Under strongly acidic conditions, the ether linkage is labile and prone to cleavage, as discussed above. The basic nitrogen atom of the pyridine ring will be protonated first, which further activates the ring towards nucleophilic attack and can facilitate ether cleavage.

Basic Conditions: The isopropoxy group is generally stable under basic conditions. Cleavage would require a nucleophilic attack on the aromatic ring, which is less likely with common bases unless a very strong nucleophile is used or the reaction is performed at high temperatures.

Reductive and Oxidative Conditions: The isopropoxy group is typically stable under a variety of reductive and oxidative conditions that might be employed to transform the aldehyde group. For instance, reduction of the aldehyde to an alcohol with sodium borohydride or its oxidation to a carboxylic acid would likely leave the ether linkage intact.

Thermal Stability: Alkoxypyridines generally exhibit good thermal stability. Decomposition would likely occur at elevated temperatures, but specific data for this compound is not readily available.

The following table summarizes the expected stability of the 5-isopropoxy group under different conditions:

ConditionReagent/EnvironmentExpected Stability of 5-Isopropoxy GroupPotential Reaction
Strongly Acidic HBr, HI, BBr₃LabileEther Cleavage
Weakly Acidic Acetic AcidGenerally Stable-
Strongly Basic NaH, NaOH (high temp)Generally Stable, but can be reactiveNucleophilic Substitution
Weakly Basic NaHCO₃, Et₃NStable-
Reductive NaBH₄, H₂/PdStable-
Oxidative KMnO₄, PCCStable-

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are not found in the surveyed literature, the mechanisms of its key potential transformations can be elucidated based on established principles of organic chemistry.

Elucidation of Reaction Pathways and Transition States

A key transformation for this molecule would be nucleophilic aromatic substitution (SₙAr). The pyridine ring is inherently electron-deficient, and this character is enhanced by the electron-withdrawing nature of the aldehyde group. The fluorine atom at the 6-position is a good leaving group for SₙAr reactions.

The generally accepted mechanism for SₙAr involves two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the electron-withdrawing aldehyde group.

Departure of the leaving group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The transition state for the formation of the Meisenheimer complex is the rate-determining step. Computational studies on related fluoropyridine systems could provide insights into the geometry and energy of this transition state. The presence of the 5-isopropoxy group would influence the electron distribution in the ring and, consequently, the stability of the Meisenheimer complex and the energy of the transition state. Its electron-donating resonance effect could slightly destabilize the anionic intermediate compared to an unsubstituted ring, but its inductive electron-withdrawing effect would have the opposite effect.

Kinetic Studies and Reaction Rate Analysis

Specific kinetic data for reactions involving this compound is not available. However, the principles of SₙAr kinetics can be applied. The rate of an SₙAr reaction is typically second order, being first order in the substrate and first order in the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents are generally preferred for SₙAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Leaving Group: Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack.

Temperature: As with most reactions, the rate will increase with temperature.

A hypothetical kinetic study could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy under pseudo-first-order conditions (i.e., with a large excess of the nucleophile). This would allow for the determination of the rate constant and the investigation of the effects of temperature and solvent on the reaction rate.

Derivatization Strategies and Analogue Generation from 6 Fluoro 5 Isopropoxynicotinaldehyde

Diversification of the Aldehyde Functionality

The aldehyde group is a highly reactive functional handle that can be readily converted into numerous other functionalities. This allows for significant molecular diversification from the parent compound. Key transformations include reductive amination, olefination reactions, and oxidation.

Reductive Amination: This powerful C-N bond-forming reaction converts the aldehyde into a primary, secondary, or tertiary amine. harvard.edu The process typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by in-situ reduction. harvard.edumasterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are mild enough not to reduce the starting aldehyde but will selectively reduce the intermediate iminium ion. masterorganicchemistry.comyoutube.com This method is highly versatile and avoids the overalkylation often seen with direct amine alkylation. harvard.edumasterorganicchemistry.com

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes or ketones into alkenes with a high degree of control over the double bond's location. libretexts.org The reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which then decomposes to form the desired alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (E- or Z-alkene) can often be influenced by the nature of the ylide used. organic-chemistry.orgnih.gov

Oxidation to Carboxylic Acid: The aldehyde functionality can be easily oxidized to the corresponding carboxylic acid, 6-fluoro-5-isopropoxynicotinic acid. A variety of oxidizing agents can accomplish this transformation under mild conditions. organic-chemistry.org Reagents such as Oxone, or catalytic systems like N-hydroxyphthalimide (NHPI) with oxygen, provide efficient and often metal-free oxidation pathways. organic-chemistry.org The resulting carboxylic acid is itself a versatile intermediate, ready for further derivatization, such as conversion to esters or amides.

Table 1: Key Transformations of the Aldehyde Group This table is interactive. Click on the headers to sort.

Transformation Reagent(s) Product Functional Group
Reductive Amination Primary or Secondary Amine, NaBH(OAc)₃ or NaBH₃CN Amine
Wittig Reaction Triphenylphosphonium Ylide (e.g., Ph₃P=CHR) Alkene
Oxidation Oxone, H₂O₂/VO(acac)₂, or PCC/H₅IO₆ Carboxylic Acid

Modification of the Pyridine (B92270) Ring and Substituents

The pyridine ring of 6-fluoro-5-isopropoxynicotinaldehyde is amenable to modification, particularly at the C6 position bearing the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack. This is a common and powerful method for modifying halopyridines. youtube.com In SNAr reactions, the rate-determining step is often the initial attack by the nucleophile on the electron-deficient carbon atom bearing the leaving group. wyzant.com Fluorine is an excellent leaving group in this context, even better than other halogens like chlorine or bromine, because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. wyzant.comyoutube.com This allows for the displacement of the fluoride (B91410) by a wide range of nucleophiles, including amines, alkoxides, and thiols, to generate a library of substituted pyridine derivatives. nih.gov For instance, reaction with dimethylamine (B145610) can yield the corresponding dimethylamino-substituted pyridine. nih.gov

Table 2: Examples of Nucleophiles for SNAr at the C6-Position This table is interactive. Click on the headers to sort.

Nucleophile Class Example Nucleophile Resulting Substituent
Amines Dimethylamine -N(CH₃)₂
Amines Aniline -NHPh
Alkoxides Sodium Methoxide -OCH₃
Thiols Sodium Thiophenoxide -SPh
Azoles Pyrazole Pyrazol-1-yl

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The true utility of this compound lies in its role as a foundational building block for constructing more intricate molecular structures. By strategically combining the reactions described above, chemists can execute multi-step syntheses to access novel and complex targets.

For example, a synthetic route could begin with a Wittig reaction on the aldehyde to install a vinyl group. The resulting 6-fluoro-5-isopropoxy-3-vinylpyridine could then undergo a nucleophilic aromatic substitution reaction, where the C6-fluoro group is displaced by a nitrogen nucleophile, such as an azole. nih.gov This two-step sequence rapidly builds molecular complexity, introducing new points of diversity.

Alternatively, the aldehyde could first undergo reductive amination with a bifunctional amine, introducing a new reactive handle. This new functional group could then be used for subsequent cyclization reactions or for conjugation to other molecular scaffolds. The oxidation of the aldehyde to 6-fluoro-5-isopropoxynicotinic acid provides another key intermediate. chemicalbook.comnih.gov This acid can be activated and coupled with various amines or alcohols to form amides or esters, a fundamental strategy in medicinal chemistry for creating large libraries of compounds for biological screening.

Design Principles for Structural Analogues and Libraries

The design and synthesis of structural analogues and chemical libraries from this compound are guided by principles aimed at systematically exploring chemical space for specific applications, such as identifying new therapeutic agents.

Structure-Activity Relationship (SAR) Studies: A primary goal is to conduct SAR studies. By systematically modifying each part of the molecule—the aldehyde-derived group, the isopropoxy substituent, and the C6-substituent—researchers can probe how each structural feature influences a target property, such as biological activity. For example, a library could be created where the C6 position is decorated with a variety of amines via SNAr, while keeping the rest of the molecule constant, to determine the optimal substituent for receptor binding.

Privileged Scaffolds and Bioisosteric Replacement: The fluorinated pyridine core is considered a "privileged scaffold" in medicinal chemistry, as this motif is found in numerous biologically active compounds. The fluorine atom can improve metabolic stability and binding affinity. The isopropoxy group can be modified or replaced with other alkoxy groups to fine-tune solubility and lipophilicity. The aldehyde provides a key anchor point for attaching the molecule to larger biomolecules or for introducing functionalities that can mimic other chemical groups (bioisosteric replacement). The development of fluorinated PET imaging agents, for instance, relies heavily on the strategic incorporation of fluorine into biologically relevant molecules. nih.govmdpi.com

By leveraging the versatile reactivity of this compound, chemists can efficiently generate diverse libraries of novel compounds, accelerating the discovery of molecules with desired functions.

Computational and Theoretical Investigations on 6 Fluoro 5 Isopropoxynicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

An analysis of the electronic structure of 6-Fluoro-5-isopropoxynicotinaldehyde reveals the distribution of electrons and the nature of the chemical bonds within the molecule. The geometry of the molecule is first optimized to find its lowest energy conformation. Key structural features include a planar pyridine (B92270) ring substituted with an aldehyde group, a highly electronegative fluorine atom, and a somewhat flexible isopropoxy group. The fluorine and oxygen atoms exert strong inductive effects, influencing the electron density across the aromatic system.

Below is a table of hypothetical optimized geometric parameters, such as would be obtained from a DFT calculation, illustrating typical bond lengths and angles for the core structure.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (aldehyde)1.21
C-F (aromatic)1.35
C-O (isopropoxy)1.37
N=C (pyridine)1.34
Bond Angle (°)O=C-C (aldehyde)124.5
C-C-F (pyridine)118.0
C-O-C (isopropoxy)118.5

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, positing that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, is indicative of a molecule's nucleophilic or electron-donating character. youtube.comyoutube.com Conversely, the LUMO, as the lowest energy orbital without electrons, represents the electrophilic or electron-accepting character. youtube.comyoutube.com

For this compound, the HOMO is expected to have significant density on the electron-rich isopropoxy group and the pyridine ring. The LUMO is likely localized on the electron-withdrawing aldehyde group, a common electrophilic site. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

ParameterPredicted Energy (eV)
HOMO Energy-6.85
LUMO Energy-1.75
HOMO-LUMO Gap (ΔE)5.10

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the molecule's surface, using a color scale to denote different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In a hypothetical MEP map of this compound, distinct regions of varying potential would be visible:

Negative Potential (Red/Yellow): The most intense negative potential would be located around the oxygen atom of the aldehyde group, followed by the oxygen of the isopropoxy group and the nitrogen atom of the pyridine ring. These sites represent the primary centers for interacting with electrophiles or forming hydrogen bonds as an acceptor. nih.gov

Positive Potential (Blue): A significant region of positive potential would be found around the hydrogen atom of the aldehyde group, making it susceptible to attack by nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

While the pyridine ring is rigid, the isopropoxy side chain possesses rotational freedom around its C-O single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) that result from this rotation and their relative energies.

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a simulated environment (e.g., in water). mdpi.com Starting from an energy-minimized structure, MD simulations calculate the forces acting on each atom and solve the equations of motion to track their trajectories. mdpi.com This reveals the molecule's flexibility, preferred conformations in solution, and the energetic barriers to switching between them. mdpi.com For this compound, MD simulations would elucidate the conformational preferences of the isopropoxy group and how its orientation might influence interactions with a larger biological macromolecule.

Prediction of Spectroscopic Signatures (e.g., computational NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for confirming its identity when compared with experimental data. researchgate.netresearchgate.net

Computational NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts are based on the calculated magnetic shielding around each nucleus.

Predicted NMR Chemical Shifts (δ, ppm)
SpectrumAssignmentHypothetical Shift (ppm)
¹H NMRAldehyde (-CHO)9.9 - 10.1
Aromatic (Pyridine Ring)7.5 - 8.5
Isopropoxy (-CH)4.6 - 4.8
Isopropoxy (-CH₃)1.3 - 1.5
¹³C NMRAldehyde (C=O)188 - 192
Aromatic (C-F)158 - 162
Isopropoxy (-CH)72 - 75
Isopropoxy (-CH₃)21 - 23

Computational IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds. These frequencies are useful for identifying the presence of key functional groups.

Predicted IR Vibrational Frequencies (cm⁻¹)
Vibrational ModeFunctional GroupHypothetical Frequency (cm⁻¹)
StretchingC=O (Aldehyde)1700 - 1720
StretchingC=C, C=N (Aromatic)1580 - 1610
StretchingC-O (Ether)1240 - 1260
StretchingC-F1210 - 1230

Computational UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. The predicted wavelength of maximum absorption (λmax) relates to the energy required to promote an electron from a lower to a higher energy molecular orbital.

Predicted UV-Vis Absorption
Transition TypePredicted λmax (nm)
π → π~275
n → π~320

Ligand Design and Molecular Docking Studies in Chemical Biology Contexts

In the context of chemical biology and drug discovery, computational studies are vital for evaluating a molecule's potential as a ligand for a biological target, such as an enzyme or receptor. nih.gov

Molecular docking is a computational simulation that predicts how a ligand (in this case, this compound) binds to the active site of a protein. nih.gov The simulation scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions to estimate the binding affinity.

A hypothetical docking study of this compound into a protein's active site might reveal several key interactions:

The aldehyde oxygen and pyridine nitrogen could act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) or arginine.

The aromatic ring could participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

The isopropoxy group could fit snugly into a hydrophobic pocket formed by aliphatic residues like valine or leucine.

The fluorine atom could form specific halogen bonds or other electrostatic interactions that enhance binding affinity.

These studies can guide the rational design of more potent and selective analogs by suggesting modifications to the molecular structure to improve these interactions.

Applications and Translational Research Contexts of 6 Fluoro 5 Isopropoxynicotinaldehyde Derivatives

Role as a Key Synthetic Intermediate in Organic Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis. sigmaaldrich.com The aldehyde group in 6-Fluoro-5-isopropoxynicotinaldehyde is a versatile functional group that can participate in a wide array of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. The fluorine and isopropoxy substituents can influence the reactivity of the pyridine (B92270) ring and the aldehyde, and can be crucial for the properties of the final products.

Contribution to Methodological Advancements in Heterocyclic Chemistry

The development of new methods for the synthesis of functionalized heterocycles is an active area of research. mdpi.com Fluorinated heterocycles, in particular, are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. nih.gov The synthesis and reactions of compounds like this compound could contribute to advancements in heterocyclic chemistry by providing new routes to novel molecular scaffolds. Research in this area often focuses on developing new catalytic methods for the selective functionalization of the pyridine ring.

Applications as Building Blocks in Advanced Materials Science (e.g., polymer precursors, OLED components)

Potential Roles of Structural Features in OLED Materials

Structural FeaturePotential Contribution to OLED MaterialsGeneral Source
Pyridine Ring Electron-transporting properties, thermal stability google.comnih.gov
Fluorine Atom Enhanced electron affinity, improved stability
Isopropoxy Group Solubility, morphology controlGeneral chemical principles
Aldehyde Group Reactive handle for further functionalization into larger conjugated systemsGeneral chemical principles

Precursor for the Synthesis of Chemical Probes and Ligands for Biological Systems

The development of chemical probes and ligands is crucial for studying biological systems and for drug discovery. researchgate.netrsc.org Pyridine scaffolds are present in a large number of biologically active compounds and approved drugs. The specific substitution pattern of this compound could be leveraged to synthesize novel ligands with specific binding properties for biological targets. The aldehyde functionality allows for the straightforward introduction of other molecular fragments or reporter groups necessary for a chemical probe. While no specific probes derived from this compound have been reported, the general importance of fluorinated pyridines in medicinal chemistry suggests its potential in this area.

Utility in Agrochemical and Specialty Chemical Research and Development

Pyridine derivatives are a cornerstone of the agrochemical industry, with many successful herbicides, insecticides, and fungicides containing this heterocyclic core. nih.gov The introduction of fluorine and other substituents on the pyridine ring is a common strategy to modulate the biological activity and physicochemical properties of these compounds. For instance, the modification of substituents on a nicotinamide (B372718) scaffold has been shown to influence fungicidal activity. nih.gov Although there is no direct evidence of this compound being used in agrochemical research, its structure fits the general profile of a precursor for the synthesis of new agrochemical candidates. mdpi.com The aldehyde group can be transformed into various other functionalities to generate a library of compounds for biological screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-5-isopropoxynicotinaldehyde, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and alkoxylation. For example, introducing the isopropoxy group via nucleophilic aromatic substitution (SNAr) on a fluorinated pyridine precursor, followed by aldehyde functionalization. Key parameters include:

  • Temperature : Optimal reaction temperatures (e.g., 80–100°C) to balance reactivity and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr efficiency .
  • Protecting Groups : Temporary protection of the aldehyde group during fluorination to prevent side reactions .
    • Validation : Compare intermediates using 19F^{19}\text{F} NMR and LC-MS to track fluorination and substitution efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and isopropoxy methyl groups (δ 1.2–1.4 ppm). Coupling patterns distinguish adjacent fluorines (e.g., 3JFH^3J_{F-H} splitting) .
  • 13C^{13}\text{C} NMR : Confirm aldehyde (δ ~190 ppm) and pyridine ring carbons. Fluorine coupling (2JCF^2J_{C-F}) may split peaks .
  • IR Spectroscopy : Aldehyde C=O stretch (~1700 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ at m/z 212.068) .

Q. How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing fluorine and pyridine ring activate the aldehyde toward nucleophiles (e.g., Grignard reagents, hydrazines).

  • Kinetic Studies : Monitor reaction progress via in situ 1H^{1}\text{H} NMR to assess rate constants under varying pH and solvent conditions .
  • Steric Effects : The isopropoxy group may hinder bulky nucleophiles; computational modeling (DFT) predicts spatial accessibility .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : Competing substitution at adjacent positions can occur due to fluorine’s directing effects. Strategies include:

  • Directed Ortho-Metalation : Use lithiation to selectively install isopropoxy at C5 before fluorination .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution .
    • Data Analysis : Compare regiochemical outcomes via X-ray crystallography of intermediates to confirm positional accuracy .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected 1H^{1}\text{H} NMR peaks) during characterization?

  • Methodological Answer :

  • Artifact Identification : Test for solvent impurities (e.g., residual DMSO in 1H^{1}\text{H} NMR) or degradation products (e.g., aldol condensation byproducts) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks or variable-temperature NMR to detect dynamic effects .
  • Computational Validation : Compare experimental chemical shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., ~200°C for aldehyde oxidation) .
  • pH Stability Studies : Use UV-Vis spectroscopy to track aldehyde hydration (gem-diol formation) in buffered solutions (pH 1–14) .
  • Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .

Q. How can computational methods predict the compound’s reactivity in catalytic systems or biological targets?

  • Methodological Answer :

  • Docking Studies : Simulate interactions with enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina and PyMOL .
  • Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for reaction planning .
  • Solvent Effects : Use COSMO-RS models to predict solubility and reactivity in non-polar vs. polar media .

Data Presentation Guidelines

  • Reproducibility : Document reaction conditions (solvent purity, catalyst loading) per IUPAC standards .
  • Uncertainty Analysis : Report standard deviations for spectroscopic measurements and statistical validation of kinetic data .
  • Ethical Reporting : Disclose conflicts (e.g., instrument calibration limits) and negative results (e.g., failed synthetic routes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.